molecular formula C12H17N5O4 B3272357 (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol CAS No. 565450-84-2

(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Cat. No.: B3272357
CAS No.: 565450-84-2
M. Wt: 295.29 g/mol
InChI Key: MKDWFLAEXPFVFW-WHNOBIIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar derivative with a purine base. This reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate.

    Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during the synthesis. Common protecting groups include acetyl or benzoyl groups, which are later removed under acidic or basic conditions.

    Methylation: The methylation of the amino group on the purine base is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate.

    Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where the methylamino group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, thiols.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Deoxy derivatives.

    Substitution: Halogenated or thiolated purine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

  • Investigated for its role in DNA and RNA synthesis.
  • Used in studies of enzyme-substrate interactions.

Medicine:

  • Potential antiviral agent, particularly against retroviruses.
  • Explored as an anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry:

  • Utilized in the production of pharmaceuticals.
  • Employed in the synthesis of diagnostic reagents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination during DNA or RNA synthesis, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’,3’-Dideoxyadenosine: A synthetic analog used in antiviral therapies.

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.

Uniqueness:

  • The presence of the methylamino group at the purine base distinguishes it from other nucleosides.
  • Its specific stereochemistry (2R,3S,4R,5R) contributes to its unique biological activity and interaction with enzymes.

This detailed article provides a comprehensive overview of (2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-12(20)6(3-18)21-11(8(12)19)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDWFLAEXPFVFW-WHNOBIIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)NC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Reactant of Route 2
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Reactant of Route 3
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Reactant of Route 4
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Reactant of Route 5
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Reactant of Route 6
(2R,3S,4R,5R)-2-(hydroxymethyl)-3-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.